![molecular formula C11H24N2O2 B598228 tert-Butyl (5-amino-4,4-dimethylpentyl)carbamate CAS No. 105090-82-2](/img/structure/B598228.png)
tert-Butyl (5-amino-4,4-dimethylpentyl)carbamate
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Overview
Description
“tert-Butyl (5-amino-4,4-dimethylpentyl)carbamate” is a chemical compound with the molecular formula C11H24N2O2 . It is used for research purposes .
Synthesis Analysis
Carbamates, such as “tert-Butyl (5-amino-4,4-dimethylpentyl)carbamate”, are key structural motifs in many approved drugs and prodrugs . They are synthesized using various chemical methodologies, including palladium-catalyzed cross-coupling reactions .Molecular Structure Analysis
The molecular structure of “tert-Butyl (5-amino-4,4-dimethylpentyl)carbamate” consists of 11 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight is 216.32 .Chemical Reactions Analysis
Carbamates, including “tert-Butyl (5-amino-4,4-dimethylpentyl)carbamate”, can undergo various chemical reactions. For instance, they can participate in palladium-catalyzed cross-coupling reactions with various aryl halides .Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl (5-amino-4,4-dimethylpentyl)carbamate” include its molecular formula (C11H24N2O2), molecular weight (216.32), and its structure .Scientific Research Applications
Ketoreductase-Assisted Synthesis
This compound is used in the ketoreductase-assisted synthesis of chiral selective tert-butyl{5-[(4-cyanophenyl)(hydroxy)methyl]-2-fluorophenyl}carbamate . Ketoreductases capable of performing chiral selective reduction were screened, and ES-KRED-213 and KRED-P1-H01 were found to be the best ones for targeted biotransformation .
Pharmaceutical Ingredient
Tert-butyl{5-[(4-cyanophenyl)(hydroxy)methyl]-2-fluorophenyl}carbamate is an important pharmaceutical entity and acts as a preliminary ingredient in the synthesis of drugs such as Citalopram and Escitalopram oxalate . These drugs are antidepressants acting specifically by inhibition of serotonin (5-HT) uptake .
Synthesis of Benzohydrols
This compound is also used in the synthesis of different benzohydrols (specifically chlorobenzohydrols) . These are intermediates in preparations of nefopam, which can act as an analgesic, muscle relaxant, or antidepressant .
Palladium-Catalyzed Synthesis
Tert-Butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . This process is crucial in the development of various pharmaceutical compounds.
Synthesis of Pyrroles
This compound is used in the synthesis of tetrasubstituted pyrroles , functionalized with ester or ketone groups at the C-3 position . Pyrroles are important in the field of medicinal chemistry due to their presence in many natural products and drugs.
Solvent Properties
Tert-Butyl carbamate is soluble in methylene chloride, chloroform, and alcohols . Its solubility properties make it useful in various chemical reactions and processes.
Mechanism of Action
Safety and Hazards
Future Directions
The future directions of “tert-Butyl (5-amino-4,4-dimethylpentyl)carbamate” and other carbamates involve their increasing use in medicinal chemistry. Many derivatives are specifically designed to make drug-target interactions through their carbamate moiety . They are also being explored for their potential in treating various diseases such as cancer, epilepsy, hepatitis C, HIV infection, and Alzheimer’s disease .
properties
IUPAC Name |
tert-butyl N-(4-amino-4-methylpentyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O2/c1-10(2,3)15-9(14)13-8-6-7-11(4,5)12/h6-8,12H2,1-5H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMOMQPMUBCXAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(C)(C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (5-amino-4,4-dimethylpentyl)carbamate | |
CAS RN |
105090-82-2 |
Source
|
Record name | tert-butyl N-(4-amino-4-methylpentyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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